(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline” is a specific type of heterocyclic compound .
Synthesis Analysis
The synthesis of this compound has been described in a patent . The process involves the preparation of 4- ((6bR,10aS)-3- methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido [3’,4’:4,5]pyrrolo [1,2,3-de]quinoxalin-8-yl)- 1- (4-fluoro-phenyl)-butan-1-one and its pharmaceutically acceptable salts .Molecular Structure Analysis
The molecular structure of this compound is provided in various sources . It is a complex structure with multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are provided in some sources .Applications De Recherche Scientifique
Structural Formula:(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline\text{Structural Formula:} \quad \text{(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline} Structural Formula:(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline
Anticancer Properties
This compound has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Preclinical studies suggest that it may target specific cancer types, making it an exciting avenue for further exploration .
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound. It exhibits antioxidant and anti-inflammatory actions, which could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its impact on neuronal survival, synaptic plasticity, and neuroinflammation .
Analgesic and Anti-Inflammatory Activity
The compound’s unique structure suggests potential analgesic and anti-inflammatory effects. Researchers are studying its interaction with pain receptors and inflammatory pathways. It may offer an alternative to existing pain management strategies .
Antidepressant Potential
Preliminary research indicates that this compound may modulate neurotransmitter systems related to mood regulation. Its impact on serotonin, dopamine, and norepinephrine receptors is being explored for potential antidepressant properties .
Antimicrobial Applications
The compound’s chemical structure suggests antimicrobial activity. Researchers are investigating its effectiveness against bacteria, fungi, and viruses. It may serve as a novel antimicrobial agent or enhance existing treatments .
Drug Delivery Systems
Due to its unique bicyclic structure, this compound could be utilized in drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery, improving bioavailability and minimizing side effects .
Co-Crystals and Formulation Development
Scientists are investigating co-crystals and salt forms of this compound. These can enhance solubility, stability, and bioavailability. Formulation studies aim to optimize its pharmaceutical properties for clinical use .
Transdermal Delivery
Recent patents highlight the development of transdermal pharmaceutical compositions containing this compound. Transdermal patches could provide sustained release and improve patient compliance .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with 5-ht2 receptors, particularly 5-ht2a and 5-ht2c receptors .
Mode of Action
Based on the similarity to other compounds, it may act as an agonist or antagonist of the 5-ht2 receptors .
Biochemical Pathways
The interaction with 5-ht2 receptors suggests that it may influence serotonin signaling pathways .
Pharmacokinetics
The compound has been mentioned in the context of transdermal pharmaceutical compositions , suggesting potential routes of administration and absorption.
Result of Action
The interaction with 5-ht2 receptors suggests potential effects on neuronal signaling and related physiological processes .
Propriétés
IUPAC Name |
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUCSLWLPCOTR-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.